molecular formula C13H8ClNOS B1635463 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetonitrile CAS No. 338422-77-8

2-[5-(4-Chlorobenzoyl)-2-thienyl]acetonitrile

Cat. No.: B1635463
CAS No.: 338422-77-8
M. Wt: 261.73 g/mol
InChI Key: DIRGQLKUKMYTLB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetonitrile involves several steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-thiophenecarboxaldehyde in the presence of a base to form the intermediate 4-chlorobenzoyl-2-thienyl ketone. This intermediate is then reacted with acetonitrile under acidic conditions to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[5-(4-Chlorobenzoyl)-2-thienyl]acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[5-(4-Chlorobenzoyl)-2-thienyl]acetonitrile is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[5-(4-Chlorobenzoyl)-2-thienyl]acetonitrile is unique due to its specific chemical structure, which combines a chlorobenzoyl group with a thienyl ring and a nitrile group. Similar compounds include:

These similar compounds highlight the versatility of the thienyl-acetonitrile scaffold and its potential for various scientific and industrial applications.

Properties

IUPAC Name

2-[5-(4-chlorobenzoyl)thiophen-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNOS/c14-10-3-1-9(2-4-10)13(16)12-6-5-11(17-12)7-8-15/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRGQLKUKMYTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(S2)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264101
Record name 5-(4-Chlorobenzoyl)-2-thiopheneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338422-77-8
Record name 5-(4-Chlorobenzoyl)-2-thiopheneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338422-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorobenzoyl)-2-thiopheneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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